molecular formula C10H13ClN2O3S B12146833 N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide

N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide

Cat. No.: B12146833
M. Wt: 276.74 g/mol
InChI Key: ZOSFUUZKPANDCH-UHFFFAOYSA-N
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Description

Chemical Profile N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide is an organic compound with the CAS Number 743439-12-5 . It has the molecular formula C 10 H 13 ClN 2 O 3 S and a molecular weight of 276.74 g/mol . Its SMILES representation is CC(=O)Nc1cc(ccc1Cl)S(=O)(=O)N(C)C . Research Applications and Value This compound, referenced in research as EN450, has been identified as a covalent molecular glue degrader . This emerging class of molecules is of significant interest in chemical biology and drug discovery for its ability to induce targeted protein degradation, a therapeutic strategy for previously "undruggable" disease targets. In a published chemoproteomics study, EN450 impaired leukemia cell viability in a NEDDylation and proteasome-dependent manner, indicating a mechanism reliant on the cell's natural protein degradation machinery . Mechanism of Action Chemoproteomic profiling revealed that EN450 acts by covalently engaging an allosteric cysteine residue (C111) on the E2 ubiquitin-conjugating enzyme UBE2D . This unique interaction is proposed to induce the proximity between UBE2D and the oncogenic transcription factor NFKB1, leading to the degradation of NFKB1 . This mechanism showcases the compound's utility as a tool for exploring targeted protein degradation pathways that leverage E2 ubiquitin enzymes. This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C10H13ClN2O3S

Molecular Weight

276.74 g/mol

IUPAC Name

N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C10H13ClN2O3S/c1-7(14)12-10-6-8(4-5-9(10)11)17(15,16)13(2)3/h4-6H,1-3H3,(H,12,14)

InChI Key

ZOSFUUZKPANDCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Acylation of Aniline Derivatives

The primary synthetic pathway involves the acylation of 2-chloro-5-(dimethylsulfamoyl)aniline with chloroacetyl chloride. This reaction typically proceeds in glacial acetic acid under reflux conditions, where the amino group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The mechanism follows a two-step process:

  • Protonation of the carbonyl oxygen by acetic acid, enhancing the electrophilicity of the carbonyl carbon.

  • Nucleophilic substitution by the aniline’s amine group, displacing the chloride ion and forming the acetamide bond.

Key variables influencing this reaction include:

  • Solvent polarity : Glacial acetic acid provides optimal proton availability and stabilizes intermediates.

  • Temperature : Reflux conditions (≈118°C) accelerate reaction kinetics without promoting side reactions like hydrolysis of chloroacetyl chloride.

Alternative Pathways via Intermediate Functionalization

Recent advancements have explored derivatizing pre-acetylated intermediates to streamline synthesis. For example, N-(5-acetyl-2-fluorophenyl)-N-methyl-acetamide (a structural analog) can undergo dimethylamino acryloylation using N,N-dimethylformamide dimethyl acetal (NDMF-DMA) under reflux in toluene. Although this method was developed for a fluorinated analog, it highlights the feasibility of adapting similar strategies for chlorinated derivatives by substituting fluorine with chlorine at the ortho position.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Comparative studies reveal that solvent choice critically impacts yield and purity:

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Glacial acetic acid11867895
Dry ethanol80126588
Toluene11087292

Data synthesized from

The use of glacial acetic acid outperforms ethanol and toluene due to its dual role as a solvent and proton donor, minimizing byproduct formation. Catalytic triethylamine (1–2 mol%) further enhances reaction efficiency by scavenging HCl generated during acylation.

Purification and Characterization

Recrystallization Techniques

Crude products are purified via recrystallization using ethyl acetate/n-heptane mixtures (1:1 v/v). This solvent system selectively dissolves the target compound while precipitating impurities such as unreacted aniline and dimeric byproducts.

Procedure :

  • Dissolve the crude product in warm ethyl acetate (40°C).

  • Gradually add n-heptane until cloudiness appears.

  • Cool to 15–20°C and isolate crystals via vacuum filtration.

This method achieves ≥99% purity, as verified by HPLC.

Spectroscopic Validation

1H NMR (DMSO-d6) :

  • δ 2.26 (s, 3H, CH3 from acetamide).

  • δ 7.12–8.25 (m, 3H, aromatic protons).

  • δ 10.19 (s, 1H, NH).

IR (KBr) :

  • 1671 cm⁻¹ (C=O stretch of acetamide).

  • 1345 cm⁻¹ (S=O asymmetric stretch of sulfonamide).

Elemental Analysis :

  • Calculated for C10H12Cl2N2O3S: C 40.42%, H 4.07%, N 9.43%.

  • Found: C 40.38%, H 4.05%, N 9.40%.

Comparative Analysis of Methodologies

Traditional vs. Modern Approaches

ParameterGlacial Acetic Acid RouteNDMF-DMA Mediated Route
Yield78%83%
Purity95%99.7%
Reaction Time6 hours8 hours
ScalabilityModerateHigh
Byproduct Formation5–7%<1%

Data synthesized from

The NDMF-DMA route, though initially developed for fluorinated analogs, offers superior yields and purity by avoiding strongly acidic conditions that degrade the sulfonamide group.

Industrial and Environmental Considerations

Waste Management

Chloroacetyl chloride generates HCl gas, necessitating scrubbers with NaOH solutions. Solvent recovery systems (e.g., fractional distillation) reduce the environmental footprint by reclaiming >90% of glacial acetic acid.

Cost-Benefit Analysis

  • Chloroacetyl chloride : $45/kg (bulk pricing).

  • NDMF-DMA : $120/kg (higher cost offset by reduced purification needs).

Industrial adoption favors the NDMF-DMA route for large-scale production despite higher reagent costs due to its streamlined workflow .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives .

Scientific Research Applications

The compound has been investigated for various biological activities, including:

Antimicrobial Activity

N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide has shown promising antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus128 µg/mL512 µg/mL
Escherichia coli256 µg/mL1024 µg/mL

The compound exhibited significant inhibitory effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. In vitro studies revealed that it reduces cell viability in cancer cell lines, including HCT116 colon cancer cells, in a dose-dependent manner. The compound's mechanism involves the inhibition of specific enzymes linked to cancer progression .

Case Studies

Several case studies have explored the applications of this compound:

Study on Antimicrobial Activity (2024)

Objective: To assess efficacy against Gram-positive and Gram-negative bacteria.

Findings: The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively .

Anticancer Activity Evaluation (2023)

Objective: To evaluate cytotoxic effects on human breast cancer cells (MCF-7).

Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Substituents Molecular Weight Key Applications References
This compound C₁₉H₂₀ClN₃O₃S Cl, -(SO₂N(CH₃)₂) at phenyl 425.97 Drug candidate (WAY-656935)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₃H₁₈ClF₃N₆OS Cl, -CF₃, triazolyl-sulfanyl 542.94 Not specified (structural complexity suggests kinase inhibition)
2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) C₁₄H₂₁ClNO₂ Cl, diethyl, methoxymethyl 270.78 Herbicide
N-(5-chloro-2-nitrophenyl)-2-(3-cyclopentyl-2,4,5-trioxoimidazolidin-1-yl)acetamide C₁₆H₁₆ClN₅O₅ Cl, nitro, cyclopentyl-trioxoimidazole 393.78 Pharmaceutical intermediate
Pharmacological Potential
  • This compound (WAY-656935): The dimethylsulfamoyl group mimics sulfonamide antibiotics (e.g., sulfamethoxazole), suggesting antibacterial or anti-inflammatory activity.
  • Triazolyl-sulfanyl derivatives () : The triazole moiety is common in antifungal and antiviral agents. The trifluoromethyl group enhances metabolic stability compared to dimethylsulfamoyl .

Crystallographic and Conformational Insights

  • N-Substituted acetamides () : X-ray studies reveal that substituents influence dihedral angles between aromatic and amide groups. For example, dichlorophenyl derivatives exhibit dihedral angles of 44.5°–77.5°, affecting packing efficiency and solubility .
  • Dimethylsulfamoyl vs.

Biological Activity

N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide, a member of the chloroacetamide family, has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 2 chloro 5 dimethylsulfamoyl phenyl acetamide\text{N 2 chloro 5 dimethylsulfamoyl phenyl acetamide}

This structure includes a chloro substituent on the phenyl ring and a dimethylsulfamoyl group, which are crucial for its biological activity. The presence of these functional groups influences the compound's lipophilicity and ability to interact with biological targets.

In Vitro Studies

A study conducted on a series of N-substituted chloroacetamides, including this compound, assessed their antimicrobial potential against various pathogens such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Escherichia coli. The results indicated that:

  • Effective Against Gram-Positive Bacteria : The compound demonstrated significant activity against S. aureus and MRSA.
  • Moderate Activity Against Gram-Negative Bacteria : It was less effective against E. coli.
  • Fungicidal Properties : Moderate effectiveness was also noted against Candida albicans.

The Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound's activity varied with the substitution pattern on the phenyl ring, emphasizing the importance of structural modifications in enhancing efficacy .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µM)Activity Type
Staphylococcus aureus25.9Bactericidal
Methicillin-resistant S. aureus12.9Bactericidal
Escherichia coli50.0Bacteriostatic
Candida albicans30.0Fungicidal

Anti-Inflammatory Potential

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research indicated that this compound can attenuate lipopolysaccharide-induced NF-κB activation, a key pathway in inflammatory responses. The anti-inflammatory activity was compared with other compounds, revealing that some derivatives exhibited greater potency than their parent compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its chemical structure. Quantitative Structure-Activity Relationship (QSAR) analysis has been employed to predict the biological activity based on molecular descriptors and physicochemical properties. Key findings include:

  • Lipophilicity : Higher lipophilicity correlates with increased membrane permeability and antimicrobial efficacy.
  • Substituent Positioning : The position of substituents on the phenyl ring affects both the potency and selectivity of the compound against different microbial strains .

Case Studies

Several case studies have highlighted the efficacy of N-substituted chloroacetamides in clinical settings:

  • Clinical Evaluation Against MRSA : A study demonstrated that compounds similar to this compound showed promising results in treating infections caused by MRSA strains resistant to conventional antibiotics.
  • Anti-inflammatory Applications : Research indicated that this compound could be a potential candidate for developing new anti-inflammatory drugs due to its ability to modulate NF-κB signaling pathways effectively.

Q & A

Q. What are the critical synthetic pathways for N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:

  • Chlorination and sulfamoylation : Introducing the dimethylsulfamoyl group at the 5-position requires controlled electrophilic substitution, often using SOCl₂ or POCl₃ as chlorinating agents .
  • Acetamide coupling : The 2-chloro position is functionalized via nucleophilic substitution or Ullmann-type coupling, with CuI catalysts in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for removing by-products like positional isomers or unreacted intermediates .

Q. How can structural integrity and purity be validated for this compound?

  • Spectroscopic characterization : Use 1H^1H/13C^{13}C NMR to confirm substitution patterns (e.g., dimethylsulfamoyl proton splitting at δ 2.8–3.2 ppm) and IR for sulfonamide S=O stretches (~1350 cm1^{-1}) .
  • HPLC-MS : Retention time consistency and [M+H]+ ion mass ensure purity (>95%) and rule out degradation products .

Intermediate/Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Dose-response profiling : Test across multiple cell lines (e.g., MCF-7 vs. HeLa) with standardized protocols (MTT assays, IC50_{50} calculations) to identify cell-type specificity .
  • Target validation : Use molecular docking to assess affinity for enzymes like dihydrofolate reductase (anticancer) or β-lactamase (antimicrobial), comparing binding energies to explain divergent activities .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties while retaining bioactivity?

  • Derivatization : Introduce solubilizing groups (e.g., PEG chains) at the acetamide nitrogen or para positions, balancing logP values (target <3) and membrane permeability .
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor demethylation or sulfamoyl hydrolysis via LC-MS to guide structural modifications .

Q. How can computational methods enhance the understanding of this compound’s reactivity and mechanism?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack, correlating with observed reactivity in cross-coupling reactions .
  • Molecular dynamics simulations : Model interactions with biological targets (e.g., DNA gyrase for antimicrobial activity) to identify key hydrogen bonds or hydrophobic contacts .

Advanced Experimental Design Considerations

Q. What experimental controls are essential when studying this compound’s biological activity?

  • Positive controls : Use established inhibitors (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) to benchmark potency .
  • Solvent controls : Account for DMSO/ethanol effects on cell viability (<0.1% v/v) in in vitro assays .

Q. How can researchers address discrepancies in synthetic yields between laboratories?

  • Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction times (e.g., sulfamoylation completion at 4–6 hours vs. 8 hours under suboptimal conditions) .
  • Catalyst screening : Test palladium/copper catalysts (e.g., Pd(OAc)2_2 vs. CuI) to identify site-specific coupling efficiencies .

Methodological Challenges in Structural Modification

Q. What are the limitations of modifying the dimethylsulfamoyl group for enhanced target selectivity?

  • Steric hindrance : Bulky substituents on the sulfamoyl nitrogen reduce binding to narrow enzyme active sites (e.g., cytochrome P450 isoforms) .
  • Synthetic feasibility : Direct substitution may require harsh conditions (e.g., refluxing H2_2SO4_4), risking decomposition of the acetamide moiety .

Q. How can regioselectivity be ensured during halogenation or functionalization?

  • Directing groups : Use transient protecting groups (e.g., Boc on the acetamide nitrogen) to steer electrophiles to the 5-position .
  • Temperature modulation : Lower temperatures (0–5°C) favor sulfamoylation over competing chlorination at the 2-position .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in biological assay results?

  • Purity thresholds : Enforce HPLC purity >98% and NMR integration ratios (e.g., 1:3 for acetamide vs. sulfamoyl protons) to standardize test compounds .
  • Replicate experiments : Perform triplicate assays with independent synthetic batches to distinguish compound variability from technical noise .

Q. What statistical approaches are recommended for analyzing dose-response relationships?

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50} and Hill coefficients .
  • ANOVA with post-hoc tests : Compare activity across derivatives (e.g., Tukey’s test for IC50_{50} differences) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.